molecular formula C4H5F2N3 B1420021 3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole CAS No. 1094760-03-8

3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole

Cat. No. B1420021
M. Wt: 133.1 g/mol
InChI Key: PFTVXFCTPWXITA-UHFFFAOYSA-N
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Description

The compound “3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . Difluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular size, and functional groups all play a role. For instance, the presence of a difluoromethyl group could influence the compound’s polarity and reactivity .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole compounds, including 3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole, are of great importance in the development of new drugs due to their diverse biological activities. These compounds have been studied extensively for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Recent reviews highlight the ongoing interest in developing novel triazoles with improved efficacy and reduced side effects for various therapeutic applications (Ferreira et al., 2013). Similarly, efforts to synthesize biologically active 1,2,4-triazole derivatives have shown promising directions in scientific research, with about 700 sources of information highlighting the antibacterial and antifungal activities of these compounds (Ohloblina, 2022).

Advancements in Triazole Synthesis

Significant advancements have been made in the synthesis of 1,2,3- and 1,2,4-triazoles, aiming at more efficient, eco-friendly, and sustainable methods. Reviews on synthetic routes for 1,4-disubstituted 1,2,3-triazoles discuss various methodologies involving copper and non-copper catalysts, different solvents, and substrates, aiming to explore new pathways for developing biologically active triazoles (Kaushik et al., 2019).

Triazole-based Corrosion Inhibitors

Triazole derivatives have also been identified as effective corrosion inhibitors for metal surfaces. Their ability to form stable and protective layers on metals in aggressive media makes them valuable in extending the life of metal structures and components (Hrimla et al., 2021).

Applications in Material Science

In the field of material science, triazole derivatives are promising for the development of proton-conducting membranes for fuel cells. These compounds improve the fundamental characteristics of electrolyte membranes, such as film-forming ability, thermal and electrochemical stability, and ionic conductivity (Prozorova & Pozdnyakov, 2023).

Environmental Applications

Additionally, triazole and its derivatives are explored for environmental applications, such as CO2 capture and conversion. Nitrogen-doped porous polymers based on triazole structures have shown potential for efficient CO2 sequestration, addressing one of the significant challenges faced by the scientific community in reducing greenhouse gas emissions (Mukhtar et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

Difluoromethylation reactions, and the development of new difluoromethylated compounds, are active areas of research . Future work may focus on developing new synthetic methods, exploring the properties of these compounds, and investigating their potential applications in various fields .

properties

IUPAC Name

3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c1-2-7-4(3(5)6)9-8-2/h3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTVXFCTPWXITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole

CAS RN

1094760-03-8
Record name 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole

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